molecular formula C8H7IO3 B1393294 Methyl 3-hydroxy-5-iodobenzoate CAS No. 50765-22-5

Methyl 3-hydroxy-5-iodobenzoate

Cat. No. B1393294
CAS RN: 50765-22-5
M. Wt: 278.04 g/mol
InChI Key: PAVBUMACMQHDPH-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-iodobenzoate” is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxy-5-iodobenzoate” is 1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a covalently-bonded unit count of 1 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-5-iodobenzoate” has a molecular weight of 278.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 277.94399 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Methyl 3-hydroxy-5-iodobenzoate: A Comprehensive Analysis

Synthesis and Chemical Reactions: Methyl 3-hydroxy-5-iodobenzoate is involved in the difluoromethylation process, a key step in the production of certain pharmaceutical compounds. This process is crucial for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties.

Pharmaceuticals: Due to its unique properties, this compound is valuable in pharmaceutical research, particularly in the synthesis of complex molecules that may have medicinal properties. It can serve as a building block for creating new drugs.

Organic Synthesis: In organic chemistry, Methyl 3-hydroxy-5-iodobenzoate is used as a reagent or intermediate in various synthetic pathways. Its iodine and hydroxyl groups make it a versatile compound for forming carbon-carbon and carbon-oxygen bonds.

Material Science: Scientists in material science may explore the use of Methyl 3-hydroxy-5-iodobenzoate in developing new materials with specific desired properties, such as increased durability or conductivity .

Analytical Chemistry: This compound could be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, ensuring accurate measurement of other substances .

Chromatography: In chromatography, Methyl 3-hydroxy-5-iodobenzoate might be used as a component in the mobile phase or as an analyte in method development studies to separate and analyze complex mixtures .

Safety and Hazards

“Methyl 3-hydroxy-5-iodobenzoate” should be handled with care. It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation . It should not be ingested or inhaled, and contact with skin and eyes should be avoided .

Future Directions

While specific future directions for “Methyl 3-hydroxy-5-iodobenzoate” are not mentioned in the literature, compounds with similar structures are being studied for various applications, suggesting potential avenues for future research .

properties

IUPAC Name

methyl 3-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVBUMACMQHDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681007
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-iodobenzoate

CAS RN

50765-22-5
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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